1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine
Overview
Description
1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 1,3-dioxolane ring
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
Target of Action
The primary target of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine, also known as para-Fluorophenylpiperazine (pFPP), is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation .
Mode of Action
pFPP acts mainly as a 5-HT 1A receptor agonist , meaning it binds to this receptor and activates it . It also has some additional affinity for the 5-HT 2A and 5-HT 2C receptors . Furthermore, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Biochemical Pathways
The activation of 5-HT 1A receptors by pFPP can lead to a variety of downstream effects, depending on the location of the receptors. For instance, the activation of 5-HT 1A receptors in the raphe nuclei (a group of nuclei in the brainstem) can lead to a decrease in the firing rate of serotonin neurons, thereby reducing the release of serotonin in projection areas. On the other hand, the activation of 5-HT 1A receptors in the hippocampus can lead to hyperpolarization of the postsynaptic neuron, inhibiting its firing .
Pharmacokinetics
It is known that pfpp is metabolized in the liver, primarily by thehepatic system , and excreted via the kidneys . The elimination half-life of pFPP is approximately 6-8 hours , suggesting that it is relatively quickly removed from the body.
Result of Action
The activation of 5-HT 1A receptors by pFPP can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing rates, alterations in the release of neurotransmitters, and modifications in the responsiveness of neurons to incoming signals . The overall effect of these changes can lead to alterations in mood, cognition, and behavior.
Action Environment
The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the metabolism and excretion of pFPP, potentially altering its effects. Additionally, individual differences in factors such as age, sex, genetic makeup, and overall health status can also influence the action of pFPP .
Biochemical Analysis
Biochemical Properties
1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Cellular Effects
The compound’s interaction with these receptors can have significant effects on various types of cells and cellular processes. By acting as a 5-HT 1A receptor agonist, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to inhibit the reuptake of serotonin and norepinephrine suggests that it may interact with the transporters for these neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine typically involves the reaction of 4-fluorophenylpiperazine with a suitable dioxolane derivative. One common method includes the use of 4-fluorophenylpiperazine and 2-chloro-1,3-dioxolane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the dioxolane ring.
1-(3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine: Similar structure with a chlorine atom instead of fluorine.
1-(3-(2-(4-Methylphenyl)-1,3-dioxolan-2-yl)propyl)piperazine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine is unique due to the presence of both the fluorophenyl and dioxolane moieties, which can confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the dioxolane ring can provide additional sites for chemical modification .
Properties
IUPAC Name |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-15-4-2-14(3-5-15)16(20-12-13-21-16)6-1-9-19-10-7-18-8-11-19/h2-5,18H,1,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZDOTGIRWIQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2(OCCO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382442 | |
Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55846-41-8 | |
Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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